What are the physical properties of Octadecyl 3-mercaptopropionate?
What are the physical properties of Octadecyl 3-mercaptopropionate?
An In-depth Technical Guide to the Physical Properties of Octadecyl 3-mercaptopropionate
Executive Summary
Octadecyl 3-mercaptopropionate (CAS No. 31778-15-1) is a long-chain thioester recognized for its role as a highly effective chain transfer agent in polymer synthesis and as a component in advanced material formulations. Its unique structure, combining a lengthy C18 alkyl chain with a reactive thiol group ester, imparts specific physicochemical properties that are critical for its application. This guide provides a comprehensive overview of these properties, including chemical identity, thermal characteristics, and solubility profiles. Furthermore, it details authoritative analytical methodologies for characterization, explores its synthesis, and discusses its applications, particularly in the context of polymer science relevant to the drug development field. This document is intended to serve as a core technical resource for researchers, polymer chemists, and formulation scientists.
Chemical Identity and Structure
Correctly identifying a chemical substance is the foundation of all scientific inquiry. Octadecyl 3-mercaptopropionate is defined by a precise set of identifiers that ensure consistency in research and application.
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IUPAC Name: octadecyl 3-sulfanylpropanoate
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Synonyms: 3-Mercaptopropionic Acid Octadecyl Ester, Stearyl 3-Mercaptopropionate[1]
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CAS Number: 31778-15-1[2]
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Molecular Formula: C₂₁H₄₂O₂S[2]
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Molecular Weight: 358.63 g/mol
It is critical to note that commercial grades of this material often contain a certain percentage of Hexadecyl 3-Mercaptopropionate (the C16 analogue), typically around 12%, which may influence the bulk physical properties. Purity is commonly assessed by Gas Chromatography (GC) and is often specified as >85.0%[3].
Physicochemical Properties
The functional properties of Octadecyl 3-mercaptopropionate are a direct result of its molecular structure. The dominant feature is the long, hydrophobic 18-carbon alkyl chain, which dictates its solubility and solid-state behavior.
| Property | Value | Source / Comment |
| Physical State | Solid at 20°C; White to off-white crystalline powder or lump. | [3] |
| Melting Point | 21 - 28 °C | [4] A freezing point of 28°C is also reported. The range may be due to purity differences. |
| Latent Heat of Fusion | 141 kJ/kg | This property makes it a candidate for phase-change material applications.[4] |
| Boiling Point | Data not available | Due to its high molecular weight, it would likely decompose before boiling at atmospheric pressure. |
| Density | Data not publicly available | This property must be determined experimentally. |
| Solubility | Water: Insoluble. Organic Solvents: Expected to be soluble in nonpolar organic solvents (e.g., alkanes, ethers, toluene) and partially soluble in oils. | The ECHA registration dossier notes that pH was "not determinable," implying negligible water solubility.[2][5] Its long alkyl chain governs its lipophilicity. |
Synthesis Pathway: Fischer-Speier Esterification
Octadecyl 3-mercaptopropionate is synthesized via a classical Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-mercaptopropionic acid with 1-octadecanol.
The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus. The choice of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.
Caption: Proposed synthesis via Fischer-Speier Esterification.
Analytical Characterization Protocols
A multi-technique approach is required for the comprehensive characterization of Octadecyl 3-mercaptopropionate, ensuring identity, purity, and thermal stability.
Caption: Standard analytical workflow for characterization.
Protocol: Purity Assessment by Gas Chromatography (GC)
Rationale: Gas chromatography is the premier method for assessing the purity of volatile and semi-volatile compounds like long-chain esters. A high-temperature capillary column is essential to elute the high molecular weight analyte without thermal degradation, while a temperature-programmed oven allows for the effective separation of the main component from related impurities, such as the C16 analogue. A Flame Ionization Detector (FID) is used for its robust, linear response to hydrocarbons.
Methodology:
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Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like hexane or ethyl acetate to create a 1 mg/mL solution.
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Instrumentation: A GC system equipped with a split/splitless injector, a temperature-programmable column oven, and an FID.
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GC Conditions:
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Column: High-temperature, non-polar capillary column (e.g., Zebron ZB-1HT, Agilent DB-5ht), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
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Injector Temperature: 340 °C.[6]
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Detector Temperature: 350 °C.[6]
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Oven Program:
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Initial Temperature: 150 °C, hold for 1 minute.
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Ramp: Increase at 10 °C/min to 340 °C.[7]
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Final Hold: Hold at 340 °C for 10 minutes.
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Injection: 1 µL, split ratio of 50:1.
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Data Analysis: Purity is calculated from the relative peak areas in the resulting chromatogram. The main peak corresponds to Octadecyl 3-mercaptopropionate, with smaller, earlier-eluting peaks potentially corresponding to hexadecyl or other shorter-chain analogues.
Protocol: Thermal Properties by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a fundamental technique for characterizing the thermal transitions of a material. For a crystalline solid like Octadecyl 3-mercaptopropionate, DSC precisely measures the temperature and enthalpy (latent heat) of melting. A standard heat-cool-heat cycle is employed to erase the sample's prior thermal history and observe its intrinsic melting behavior.
Methodology:
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Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as a reference.
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Instrumentation: A calibrated Differential Scanning Calorimeter.
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DSC Conditions:
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Atmosphere: Nitrogen purge gas at 50 mL/min.
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Thermal Program (as per ASTM D3418): [8][9]
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Segment 1 (Equilibration): Equilibrate at -20 °C.
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Segment 2 (First Heat): Ramp temperature from -20 °C to 80 °C at a rate of 10 °C/min. This scan reveals the initial state of the material.
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Segment 3 (Cool): Cool from 80 °C to -20 °C at 10 °C/min. This creates a uniform crystalline structure.
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Segment 4 (Second Heat): Ramp temperature from -20 °C to 80 °C at 10 °C/min. This scan provides the key data.
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Data Analysis:
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Melting Point (Tm): Determined as the onset or peak of the endothermic melting transition observed in the second heating scan.
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Latent Heat of Fusion (ΔHf): Calculated by integrating the area of the melting endotherm.
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Applications in Polymer Science and Drug Development
While not a therapeutic agent itself, Octadecyl 3-mercaptopropionate serves as a critical enabling material in applications relevant to the pharmaceutical and biomedical fields.
Primary Application: Chain Transfer Agent (CTA) In free-radical polymerization, CTAs are used to control the molecular weight and molecular weight distribution of the resulting polymer.[10] Octadecyl 3-mercaptopropionate is effective in this role due to the relatively weak S-H bond, which can readily donate a hydrogen atom to a propagating polymer chain, terminating its growth and initiating a new chain.
This control is paramount in designing polymers for:
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Drug Delivery Systems: The molecular weight of a polymer carrier (e.g., in nanoparticles or micelles) directly influences drug loading capacity, release kinetics, and in vivo circulation time.
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Medical Device Coatings: Polymers used for coatings require precise molecular weights to achieve desired physical properties like adhesion, flexibility, and biocompatibility.
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Biomaterial Scaffolds: In tissue engineering, the degradation rate and mechanical properties of polymer scaffolds are tuned by controlling molecular weight.
The long octadecyl chain also imparts hydrophobicity, making it a useful CTA for polymerization in organic media or for creating polymers with specific solubility characteristics.[11]
Other Applications:
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Microfluidics: The compound is listed as a component in curable formulations for creating microfluidic devices, which are extensively used in high-throughput drug screening and diagnostic assays.[12][13]
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Antioxidant Synergist: As a thioester, it can function as a peroxide decomposer, acting synergistically with other antioxidants to protect materials from oxidative degradation.[1]
Safety and Handling
According to available safety data, Octadecyl 3-mercaptopropionate requires careful handling.
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Hazards: May cause an allergic skin reaction. Standard GHS classifications suggest potential for skin and eye irritation.[3]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture and air; storage under an inert atmosphere is recommended for long-term stability.
Conclusion
Octadecyl 3-mercaptopropionate is a specialty chemical whose physical properties are dominated by its long alkyl chain and functionalized by its thioester group. Its characterization relies on standard analytical techniques, particularly high-temperature GC for purity and DSC for thermal analysis. While its direct role in pharmaceuticals is limited, its function as a chain transfer agent is of significant importance, providing polymer chemists with a tool to precisely engineer the macromolecules that form the basis of advanced drug delivery systems, medical coatings, and diagnostic devices. A thorough understanding of its properties is therefore essential for any scientist working at the interface of material science and drug development.
References
-
An improved method for determining medium- and long-chain FAMEs using gas chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
-
Safety Data Sheet EMULSIO EXPERT SPLENDI ARGENTO. (n.d.). Retrieved from [Link]
-
GC/MS analysis of long-chain esters standards. (A) Total ion... (n.d.). ResearchGate. Retrieved from [Link]
-
Octadecyl 3-mercaptopropionate - Registration Dossier - ECHA. (n.d.). ECHA. Retrieved from [Link]
-
Lipid analysis - BISC 429. (n.d.). Retrieved from [Link]
- DE112018002356T5 - Styrene butadiene latex binder for waterproofing applications - Google Patents. (n.d.). Google Patents.
-
Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). ResearchGate. Retrieved from [Link]
- US20220119569A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents. (n.d.). Google Patents.
-
Durability of rubber products. (1999). University of Twente. Retrieved from [Link]
-
Identification of best available thermal energy storage compounds for low-to-moderate temperature storage applications in buildings. (2018). CORE. Retrieved from [Link]
- US20210009731A1 - Styrene butadiene latex binder for waterproofing applications - Google Patents. (n.d.). Google Patents.
-
Safety Data Sheet EMULSIO SPLENDI ARGENTO CREMA. (2019). Retrieved from [Link]
- WO2019161020A1 - (co)polymers of hydrophobic monomers and methods of making and use thereof - Google Patents. (n.d.). Google Patents.
- EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents. (n.d.). Google Patents.
- WO2018156766A2 - Curable and solvent soluble formulations and methods of making and using thereof - Google Patents. (n.d.). Google Patents.
-
SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1966. (n.d.). USITC. Retrieved from [Link]
- US20200062877A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents. (n.d.). Google Patents.
Sources
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. emulsio.it [emulsio.it]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. emulsio.it [emulsio.it]
- 6. academic.oup.com [academic.oup.com]
- 7. BISC 429 [sfu.ca]
- 8. DE112018002356T5 - Styrene butadiene latex binder for waterproofing applications - Google Patents [patents.google.com]
- 9. US20210009731A1 - Styrene butadiene latex binder for waterproofing applications - Google Patents [patents.google.com]
- 10. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 11. US20220119569A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents [patents.google.com]
- 12. WO2018156766A2 - Curable and solvent soluble formulations and methods of making and using thereof - Google Patents [patents.google.com]
- 13. US20200062877A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Therof - Google Patents [patents.google.com]
